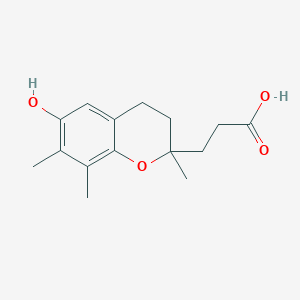

Gamma-CEHC

Übersicht

Beschreibung

CI-959 is a novel anti-inflammatory and anti-allergic compound known for its potent inhibition of cell activation in vitro and in animal models. It has shown significant efficacy in reducing histamine release from human basophils and inhibiting thromboxanes, making it a promising candidate for treating allergic and inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

CI-959 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial zur Modulation von Immunreaktionen untersucht.

Medizin: Wird als therapeutisches Mittel zur Behandlung allergischer und entzündlicher Erkrankungen untersucht, da es die Histaminausschüttung und die Thromboxanproduktion hemmen kann.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie eingesetzt.

5. Wirkmechanismus

CI-959 entfaltet seine Wirkung durch Hemmung der rezeptorvermittelten Histaminausschüttung aus menschlichen Basophilen und Blockierung der Produktion von Thromboxanen. Es zielt auf spezifische molekulare Signalwege ab, die an der Zell Aktivierung und Entzündung beteiligt sind, wodurch allergische und entzündliche Reaktionen reduziert werden .

Ähnliche Verbindungen:

CI-959 freie Säure: Eine eng verwandte Verbindung mit ähnlichen entzündungshemmenden Eigenschaften.

Andere antiallergische Verbindungen: Wie Cromolyn-Natrium und Ketotifen, die ebenfalls die Histaminausschüttung hemmen, aber über andere Mechanismen.

Einzigartigkeit: CI-959 ist einzigartig durch seine doppelte Wirkung der Hemmung sowohl der Histaminausschüttung als auch der Thromboxanproduktion, wodurch im Vergleich zu anderen ähnlichen Verbindungen eine breitere entzündungshemmende Wirkung erzielt wird .

Wirkmechanismus

Target of Action

Gamma-CEHC (gamma-carboxyethyl hydroxychroman) is a metabolite of vitamin E . It primarily targets the metabolism of vitamin E, and its action via an inhibition of vitamin E metabolism has been demonstrated in rats .

Mode of Action

This compound interacts with its targets by inhibiting the metabolism of vitamin E. This inhibition results in an elevation of gamma-tocopherol in various organs such as the liver, kidney, brain, and serum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of vitamin E. The compound’s action results in the inhibition of vitamin E metabolism, leading to an increase in gamma-tocopherol levels in various organs . This compound is mainly excreted into the urine rather than into the bile, and it is present in conjugated form in human urine, mainly as glucuronide .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound is a metabolite of vitamin E, indicating that it is formed in the body through the metabolic processes . It is mainly excreted into the urine rather than into the bile . The urinary excretion of this compound is positively associated with plasma alpha-tocopherol status .

Result of Action

The primary result of this compound’s action is an increase in gamma-tocopherol levels in various organs, including the liver, kidney, brain, and serum . This increase is due to the compound’s inhibitory effect on vitamin E metabolism.

Action Environment

Environmental factors, such as smoking, can influence the action of this compound. For instance, smokers have a significantly higher excretion level of urinary this compound, and therefore require more vitamin E compared to non-smokers . This suggests that the efficacy and stability of this compound’s action can be influenced by environmental factors such as smoking habits.

Safety and Hazards

Zukünftige Richtungen

Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .

Biochemische Analyse

Biochemical Properties

Gamma-carboxyethyl hydroxychroman plays a significant role in biochemical reactions as a metabolite of gamma-tocopherol. It functions as a natriuretic hormone, which helps regulate sodium levels in the body . Gamma-carboxyethyl hydroxychroman interacts with various enzymes and proteins, including those involved in oxidative stress and inflammation. For instance, it reduces the synthesis of inflammatory eicosanoids and 8-isoprostane in rat models . Additionally, gamma-carboxyethyl hydroxychroman is involved in the metabolism of tocopherols and tocotrienols, which are members of the vitamin E family .

Cellular Effects

Gamma-carboxyethyl hydroxychroman influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it protects cell membranes from oxidative damage by scavenging reactive oxygen species . This compound also affects the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to these conditions . In addition, gamma-carboxyethyl hydroxychroman has been shown to influence lipid metabolism and reduce lipid peroxidation in cells .

Molecular Mechanism

The molecular mechanism of gamma-carboxyethyl hydroxychroman involves its interaction with biomolecules such as enzymes and proteins. It binds to and inhibits the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Gamma-carboxyethyl hydroxychroman also modulates gene expression by influencing transcription factors and signaling pathways related to oxidative stress and inflammation . These interactions result in the reduction of oxidative damage and inflammation at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-carboxyethyl hydroxychroman have been observed to change over time. Studies have shown that its levels in urine increase significantly within hours of gamma-tocopherol supplementation and return to baseline levels within a day . The stability and degradation of gamma-carboxyethyl hydroxychroman in vitro and in vivo have been studied, revealing that it remains stable under physiological conditions but may degrade over extended periods . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of gamma-carboxyethyl hydroxychroman vary with different dosages in animal models. Low doses of gamma-tocopherol supplementation result in moderate increases in gamma-carboxyethyl hydroxychroman levels, while high doses lead to significant elevations . At high doses, gamma-carboxyethyl hydroxychroman exhibits potent antioxidant and anti-inflammatory effects but may also cause adverse effects such as gastrointestinal discomfort and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .

Metabolic Pathways

Gamma-carboxyethyl hydroxychroman is involved in several metabolic pathways, including the metabolism of tocopherols and tocotrienols. It is formed through the beta-oxidation of gamma-tocopherol and is subsequently excreted in urine . Enzymes such as cytochrome P450 and conjugating enzymes like glucuronosyltransferases play a role in its metabolism . Gamma-carboxyethyl hydroxychroman also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Gamma-carboxyethyl hydroxychroman is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted in urine, indicating renal clearance as a major route of elimination . Within cells, gamma-carboxyethyl hydroxychroman may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution in tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of gamma-carboxyethyl hydroxychroman is crucial for its activity and function. It is predominantly found in the cytoplasm and associated with cellular membranes, where it exerts its antioxidant effects . Gamma-carboxyethyl hydroxychroman may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence its stability, activity, and interactions with other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CI-959 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of CI-959 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: CI-959 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Vergleich Mit ähnlichen Verbindungen

CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.

Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.

Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .

Eigenschaften

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)

![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)